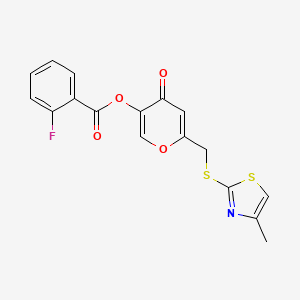

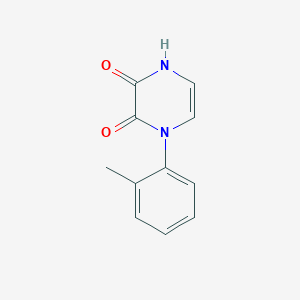

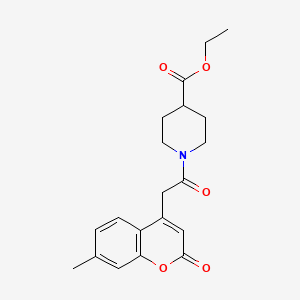

![molecular formula C16H13FN2O2S B2733944 5-[(4-Fluorophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione CAS No. 1024011-93-5](/img/structure/B2733944.png)

5-[(4-Fluorophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fluorinated compounds, such as those containing a 4-fluorophenyl group, are popular in medicinal chemistry as drug agents . The C-F bond has greater stability than the C-H bond. Moreover, the fluorine substitution can be used to increase the binding affinity of the protein–ligand complex .

Molecular Structure Analysis

The molecular structure of a compound can be confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .Chemical Reactions Analysis

Again, while specific reactions involving “5-[(4-Fluorophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione” are not available, similar compounds like pyrazoles can undergo a variety of reactions. For instance, the synthesis of pyrazole can be performed via oxidative aromatization of pyrazoline .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various methods. For instance, the melting point of a similar compound, 5-Amino-3-(4-fluorophenyl)pyrazole, is 119-123 °C .Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Activities

Research has demonstrated that derivatives of thiazolidine-dione, including those related to the specified compound, exhibit significant antibacterial and antifungal activities. A study by Mohanty et al. (2015) synthesized a series of substituted 5-(aminomethylene)thiazolidine-2,4-diones, showing that compounds with pyridine or piperazine moieties possess good to excellent antibacterial activity. Additionally, compounds with piperazine moieties also demonstrated good antifungal activity, providing a basis for developing new antimicrobial agents (Mohanty et al., 2015).

Cancer Inhibitory Activity

The synthesis and evaluation of cancer inhibitory activity of 5-[(1H-Indol-3-yl)methylene]thiazolidine-2,4-dione derivatives have been explored, indicating potential for cancer treatment. Li Zi-cheng (2013) reported that these derivatives displayed antitumor activity against multiple cancer cell lines, suggesting their utility as cancer inhibitory agents (Li Zi-cheng, 2013).

Antidiabetic Agents

Thiazolidine-2,4-dione derivatives have been investigated for their potential as antidiabetic agents. Sohda et al. (1982) discovered that certain derivatives show pronounced activities as aldose reductase inhibitors, indicating their application in managing diabetes-related complications (Sohda et al., 1982).

Anticancer Activity

N-Substituted indole derivatives synthesized from thiazolidine-2,4-dione have shown promising anticancer activity, particularly against human breast cancer cell lines. Kumar and Sharma (2022) highlighted the potential of these compounds in inhibiting topoisomerase-I enzyme, crucial for cancer treatment strategies (Kumar & Sharma, 2022).

Hypoglycemic and Hypolipidemic Activities

Further studies have highlighted the hypoglycemic and hypolipidemic activities of thiazolidine-2,4-dione derivatives, suggesting their utility in managing diabetes and associated lipid disorders. Sohda et al. (1982) prepared a series of compounds, with some exhibiting higher activities than existing treatments, underscoring their therapeutic potential (Sohda et al., 1982).

Direcciones Futuras

Propiedades

IUPAC Name |

5-(4-fluoroanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O2S/c1-10-2-8-13(9-3-10)19-15(20)14(22-16(19)21)18-12-6-4-11(17)5-7-12/h2-9,14,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKYJWIRVQJLMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-Fluorophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

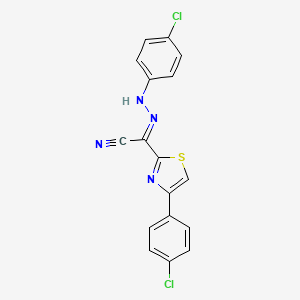

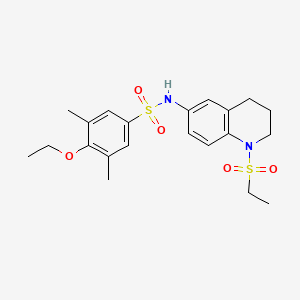

![3-benzyl-8-methoxy-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2733862.png)

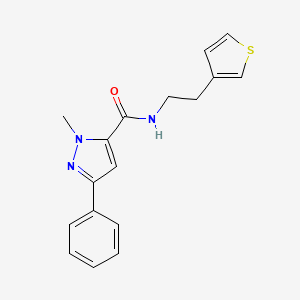

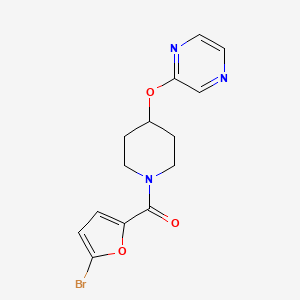

![3-(3-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2733866.png)

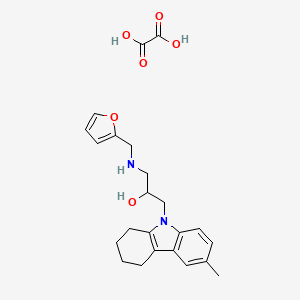

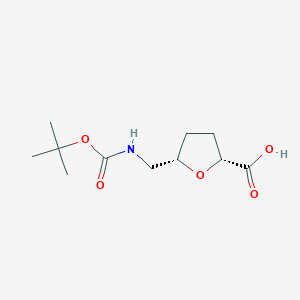

![(E)-N-[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2733875.png)

![2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2733879.png)

![3-(4-Bromophenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2733883.png)